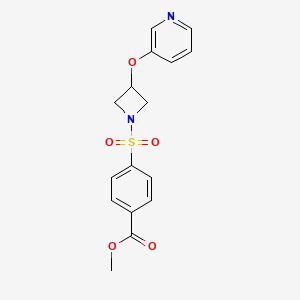

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate

CAS No.: 1903226-40-3

Cat. No.: VC4573225

Molecular Formula: C16H16N2O5S

Molecular Weight: 348.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903226-40-3 |

|---|---|

| Molecular Formula | C16H16N2O5S |

| Molecular Weight | 348.37 |

| IUPAC Name | methyl 4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoate |

| Standard InChI | InChI=1S/C16H16N2O5S/c1-22-16(19)12-4-6-15(7-5-12)24(20,21)18-10-14(11-18)23-13-3-2-8-17-9-13/h2-9,14H,10-11H2,1H3 |

| Standard InChI Key | HBJKHSFGCUNQCL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct moieties:

-

Methyl benzoate backbone: A benzene ring substituted with a methyl ester group at the para position.

-

Sulfonyl bridge: A sulfone group (-SO-) connecting the benzoate to an azetidine ring.

-

Azetidine-pyridinyloxy unit: A four-membered azetidine ring with a pyridin-3-yloxy substituent at the 3-position.

The azetidine ring introduces conformational rigidity, while the pyridinyloxy group enhances hydrogen-bonding capacity, a feature critical for target engagement in biological systems .

Molecular Data

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 372.38 g/mol |

| IUPAC Name | Methyl 4-[(3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl]benzoate |

| Solubility (Predicted) | Low in water; soluble in DMSO, DMF |

| logP (Octanol-Water) | 1.82 (Computed via XLogP3) |

The sulfonyl group contributes to the molecule’s polarity, balancing the hydrophobic benzoate and pyridine components .

Synthetic Pathways and Methodologies

Key Synthetic Strategies

The synthesis of methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate likely involves sequential functionalization:

-

Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives or ring-opening of epoxides with amines .

-

Sulfonation: Reaction of 4-(chlorosulfonyl)benzoic acid with the azetidine intermediate, followed by esterification with methanol .

-

Pyridinyloxy Attachment: Nucleophilic aromatic substitution (SNAr) between 3-hydroxypyridine and a halogenated azetidine precursor .

A representative pathway is illustrated below:

-

Step 1: Synthesis of 3-(pyridin-3-yloxy)azetidine via Mitsunobu reaction (3-hydroxypyridine + azetidin-3-ol) .

-

Step 2: Sulfonation of methyl 4-aminobenzoate using chlorosulfonic acid, followed by coupling to the azetidine intermediate .

Analytical Characterization

-

NMR Spectroscopy:

Future Directions and Applications

Drug Discovery

-

Lead Optimization: Substituent variation at the azetidine 3-position to enhance potency .

-

Prodrug Development: Ester hydrolysis to free carboxylic acid for improved solubility .

Chemical Biology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume